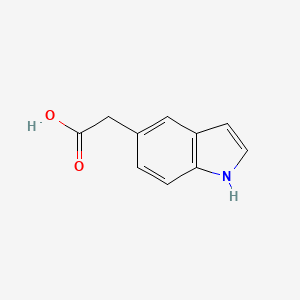

2-(1H-Indol-5-YL)acetic acid

Vue d'ensemble

Description

2-(1H-Indol-5-YL)acetic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, specifically, is structurally related to indole-3-acetic acid, a key plant hormone involved in various growth and developmental processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Indol-5-YL)acetic acid typically involves the reaction of indole with glycolic acid in the presence of a base at elevated temperatures . Another method includes the Fischer indole synthesis using glutamic acid and phenylhydrazine, where glutamic acid is converted to the necessary aldehyde via Strecker degradation .

Industrial Production Methods: Industrial production of indole derivatives often involves large-scale organic synthesis techniques, including catalytic hydrogenation and electrophilic substitution reactions. The specific conditions and catalysts used can vary depending on the desired yield and purity of the final product .

Analyse Des Réactions Chimiques

Amide Bond Formation

The carboxylic acid group undergoes amidation with primary and secondary amines using coupling agents. This reaction is critical for creating pharmacologically relevant derivatives.

Key Findings :

-

Amidation with 2,3-dihydro-1H-inden-5-amine yielded derivatives showing competitive inhibition against ectonucleotidases (e.g., 5e : IC₅₀ = 0.32 µM for h-ENPP1) .

-

Chloroacetamide derivatives served as intermediates for synthesizing benzo[d]thiazole hybrids with antibacterial activity (MIC = 3.12 µg/mL for P. aeruginosa) .

Sulfonation Reactions

The carboxylic acid group is modified to sulfonate esters, enhancing enzymatic inhibitory potential.

| Reagents/Conditions | Products | Biological Activity | References |

|---|---|---|---|

| Sulfonic acid derivatives, optimized coupling | Indole acetic acid sulfonates (e.g., 5a–5o ) | ENPP1/3, TNAP, and e5′NT inhibition |

Key Findings :

-

Compound 5e exhibited 58-fold increased h-ENPP1 inhibition (IC₅₀ = 0.32 µM) compared to suramin .

-

Sulfonate derivatives showed nanomolar affinity for tumor-associated enzymes, attributed to interactions with active-site residues (e.g., Lys278, Tyr451) .

Decarboxylative Coupling

Copper-mediated decarboxylation enables coupling with heterocycles, forming dimeric indole derivatives.

| Reagents/Conditions | Products | Applications | References |

|---|---|---|---|

| Cu(II) catalyst, indole/azaindole derivatives | 3,3′-Diindolylmethanes (DIMs) | Anticancer and anti-inflammatory agents |

Key Findings :

-

Decarboxylation of 2-(1H-indol-3-yl)acetic acid analogs produced unsymmetrical DIMs, which are bioactive scaffolds .

-

Reaction with azaindoles yielded nitrogen-substituted analogs (e.g., 5d ), expanding structural diversity .

Esterification and Hydrolysis

The acid group is reversibly converted to esters, facilitating further functionalization.

Key Findings :

-

Hydrolysis of methyl esters under mild conditions (LiOH) provided high-purity carboxylic acid for downstream reactions .

Functionalization of the Indole Ring

Electrophilic substitution on the indole ring expands structural diversity.

| Reagents/Conditions | Products | Applications | References |

|---|---|---|---|

| Halogenation (e.g., Cl₂, Br₂) | 5-Halo-2-(1H-indol-5-yl)acetic acid | Intermediate for cross-coupling reactions |

Key Findings :

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Complex Molecules

2-(1H-Indol-5-YL)acetic acid serves as a crucial building block in organic synthesis. It can be utilized to create more complex indole derivatives, which are essential in the development of new pharmaceuticals and agrochemicals. The versatility of this compound allows for various modifications to enhance biological activity or target specific pathways in living organisms.

Biological Activities

Anticancer Properties

Indole derivatives, including this compound, have shown promising anticancer activities. Studies indicate that compounds derived from this structure can inhibit tumor growth and induce apoptosis in cancer cells. For instance, research has demonstrated that certain indole derivatives exhibit significant cytotoxic effects against various cancer cell lines, including breast and colon cancers .

Antimicrobial and Antiviral Effects

The compound also exhibits antimicrobial and antiviral properties. Indole derivatives have been reported to possess activity against a range of pathogens, making them potential candidates for developing new antibiotics or antiviral drugs. The mechanism often involves the disruption of microbial cell membranes or inhibition of viral replication processes .

Anti-inflammatory and Analgesic Effects

Research indicates that this compound may possess anti-inflammatory properties. It can modulate inflammatory pathways, potentially leading to therapeutic applications in treating conditions like arthritis or other inflammatory diseases .

Medicinal Applications

Therapeutic Potential

The therapeutic potential of this compound extends to neuroprotective effects and modulation of serotonin levels. As an agonist of the 5-HT receptors, it may play a role in managing mood disorders and neurological conditions . Additionally, its ability to interact with various biological targets suggests its utility in drug design aimed at treating multifactorial diseases.

Data Table: Summary of Biological Activities

Case Studies

-

Anticancer Activity Study

In a recent study, a series of indole-based compounds were synthesized from this compound. These compounds were evaluated for their cytotoxicity against MDA-MB-231 breast cancer cells. Results indicated that certain derivatives exhibited IC50 values as low as 2.8 µM, highlighting their potential as anticancer agents . -

Antimicrobial Efficacy

Another study focused on the antimicrobial properties of indole derivatives synthesized from this compound. The results showed significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli, suggesting a viable pathway for developing new antimicrobial agents . -

Neuroprotective Effects

Research investigating the neuroprotective effects of this compound revealed its potential in preventing neuronal cell death in models of neurodegeneration. The compound was found to modulate serotonin levels effectively, indicating its promise in treating depression and anxiety disorders .

Mécanisme D'action

The mechanism of action of 2-(1H-Indol-5-YL)acetic acid involves its interaction with specific molecular targets and pathways. In plants, it functions similarly to indole-3-acetic acid, regulating tissue differentiation, apical dominance, and responses to environmental stimuli . In medicinal applications, it may interact with various receptors and enzymes, modulating biological processes such as inflammation and cell proliferation .

Comparaison Avec Des Composés Similaires

Indole-3-acetic acid: A key plant hormone with similar structural features and biological functions.

5-Methoxy-2-methyl-3-indoleacetic acid: Another indole derivative with distinct pharmacological properties.

(2-Oxo-2,3-dihydro-1H-indol-3-yl)acetic acid: A related compound with unique chemical and biological characteristics.

Uniqueness: 2-(1H-Indol-5-YL)acetic acid stands out due to its specific substitution pattern on the indole ring, which imparts unique chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its diverse applications in research and industry highlight its significance among indole derivatives .

Activité Biologique

Introduction

2-(1H-Indol-5-YL)acetic acid, also known as indole-5-acetic acid, is a biologically active compound derived from indole, a significant heterocyclic structure found in various natural products and pharmaceuticals. This compound has garnered attention for its diverse biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties. The following sections explore the biological activity of this compound through research findings, case studies, and relevant data.

Key Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 175.19 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in water and organic solvents |

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines by modulating metabolic pathways related to lipid uptake and synthesis. Specifically, studies have demonstrated its effectiveness against human bladder cancer cells by interacting with nuclear hormone receptors that regulate lipid biosynthesis .

Case Study: Cytotoxicity Against Carcinoma Cells

A study evaluated the cytotoxic effects of derivatives of this compound on A2780 (ovarian cancer) and HeLa (cervical cancer) cell lines. The results indicated notable cytotoxicity with IC50 values of approximately 11.6 μM for one derivative against A2780 cells and 22.4 μM for HeLa cells .

Anti-inflammatory Properties

The compound has been recognized for its anti-inflammatory potential. Some derivatives have shown promise in reducing inflammation markers in vitro, suggesting that they may serve as therapeutic agents in inflammatory diseases.

Antimicrobial Activity

This compound also demonstrates antimicrobial properties. It has been tested against various bacterial strains, showing inhibition of growth at certain concentrations. This activity is particularly relevant in the context of multidrug-resistant pathogens .

Data Table: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.12 μg/mL |

| Escherichia coli | 4.56 μg/mL |

The mechanism by which this compound exerts its biological effects involves interaction with specific receptors and pathways within cells. It primarily binds to nuclear hormone receptors involved in lipid metabolism, leading to altered cellular signaling that inhibits tumor growth and modulates inflammatory responses .

Recent Studies

Recent investigations have focused on the design and synthesis of new derivatives based on the indole structure to enhance biological activity further. For example, modifications to the indole core have led to compounds with improved potency against cancer cell lines and increased selectivity for specific biological targets .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for developing more effective derivatives. Variations in substituents on the indole ring can significantly affect the compound's biological activity, highlighting the importance of chemical modifications in drug design .

Propriétés

IUPAC Name |

2-(1H-indol-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c12-10(13)6-7-1-2-9-8(5-7)3-4-11-9/h1-5,11H,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNDWMQWLWGXEET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60593382 | |

| Record name | (1H-Indol-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34298-84-5 | |

| Record name | (1H-Indol-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-indol-5-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.